4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase activity and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide involves the inhibition of protein kinase activity. Specifically, it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups from ATP to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide are diverse and depend on the specific protein kinase being inhibited. However, some common effects include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide in lab experiments is its potency and specificity for protein kinase inhibition. This allows for the study of specific kinases and their role in cellular processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in cellular processes.
Future Directions
There are many future directions for research involving 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide. Some possible areas of focus include:
1. Development of new analogs with improved potency and specificity for specific protein kinases.
2. Investigation of the role of specific kinases in disease processes, such as cancer.
3. Development of new therapies based on the inhibition of specific kinases.
4. Study of the off-target effects of the compound and their potential implications for cellular processes.
In conclusion, 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide is a potent inhibitor of protein kinase activity with diverse biochemical and physiological effects. Its specificity and potency make it a valuable tool for scientific research, and there are many future directions for research involving this compound.
Synthesis Methods
The synthesis of 4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2-chloro-4-(dimethylamino)pyridine, which is reacted with ethyl oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-(1,2,4-oxadiazol-3-yl)ethanamine to form the target compound.
Scientific Research Applications
4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide is widely used in scientific research as a potent inhibitor of protein kinase activity. Protein kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase activity can be used to study the role of specific kinases in these processes and to develop new therapies for diseases such as cancer.
properties
IUPAC Name |
4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8(11-14-7-19-16-11)15-12(18)10-6-9(17(2)3)4-5-13-10/h4-8H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPUIRKLTWLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=N1)NC(=O)C2=NC=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide |
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